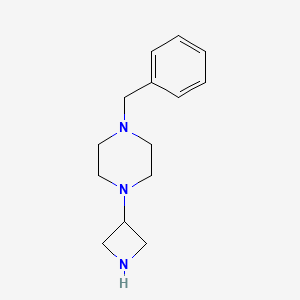

1-(Azetidin-3-il)-4-bencilpiperazina

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a compound named “Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate” was analyzed using 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the compound “1-(azetidin-3-yl)azepane dihydrochloride” has a molecular weight of 227.18 and is a powder at room temperature .

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Aminoácidos Heterocíclicos

El compuesto se ha utilizado en la síntesis de nuevos derivados de aminoácidos heterocíclicos a través de reacciones de adición de Aza-Michael. Estos derivados son significativos debido a sus potenciales actividades biológicas y su papel como bloques de construcción en los productos farmacéuticos .

Desarrollo de Fármacos que Contienen Azetidina

Los anillos de azetidina son una característica clave en la estructura de varias moléculas farmacológicamente importantes. La subunidad de azetidina en “1-(Azetidin-3-il)-4-bencilpiperazina” se puede utilizar para crear análogos sintéticos de aminoácidos naturales, que son cruciales en el desarrollo de nuevos medicamentos .

Creación de Compuestos Organoselenio Bioactivos

El compuesto sirve como precursor en la síntesis de compuestos organoselenio, que tienen una amplia gama de actividades biológicas. Estas actividades incluyen propiedades antioxidantes, antiinflamatorias y citoprotectoras, lo que los hace valiosos en aplicaciones terapéuticas .

Síntesis de Selenoproteínas Antioxidantes

“this compound” está involucrado en la síntesis de aminoácidos heterocíclicos funcionalizados que desempeñan un papel en la formación de selenoproteínas antioxidantes. Estas proteínas son esenciales para proteger contra el estrés oxidativo en humanos y otras especies .

Reacciones de Acoplamiento Cruzado de Suzuki–Miyaura

El compuesto se ha utilizado en reacciones de acoplamiento cruzado de Suzuki–Miyaura para diversificar nuevos derivados de aminoácidos heterocíclicos. Esta reacción es fundamental para crear una variedad de estructuras con posible uso en el descubrimiento y desarrollo de fármacos .

Investigación sobre Componentes Restringidos Conformacionalmente

Debido a su estructura rígida, “this compound” se estudia como un componente restringido conformacionalmente en moléculas farmacológicas. Esta propiedad es beneficiosa para el diseño de medicamentos con interacciones específicas con el objetivo .

Mecanismo De Acción

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, a compound named “3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione” showed beneficial ED50 and protective index values in the maximal electroshock (MES) test and the 6 Hz (32 mA) test .

Safety and Hazards

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-4-benzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-4-13(5-3-1)12-16-6-8-17(9-7-16)14-10-15-11-14/h1-5,14-15H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBXXKJUWZTXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

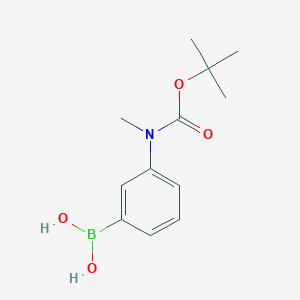

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxa-1-azaspiro[3.3]heptane](/img/structure/B1441835.png)

![2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL](/img/structure/B1441836.png)